Risocaine

Catalog No.
S541467
CAS No.
94-12-2
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risocaine

CAS Number

94-12-2

Product Name

Risocaine

IUPAC Name

propyl 4-aminobenzoate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3

InChI Key

NBFQYHKHPBMJJV-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in benzene, ether, ethanol, chloroform
In water, 842 mg/L at 37 °C

Synonyms

p-aminobenzoic acid propyl ester, propyl 4-aminobenzoate, propyl 4-aminobenzoate hydrobromide

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N

The exact mass of the compound Risocaine is 179.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in benzene, ether, ethanol, chloroformin water, 842 mg/l at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Risocaine (CAS 94-12-2), chemically known as propyl 4-aminobenzoate, is an ester-type local anesthetic derived from para-aminobenzoic acid (PABA). In industrial and pharmaceutical procurement, it serves as a critical intermediate-lipophilicity topical agent [1]. Unlike its highly ubiquitous ethyl ester counterpart (benzocaine), risocaine offers a distinct physicochemical profile characterized by a lower melting point and enhanced lipid solubility [2]. These baseline properties make it highly relevant for specialized dermatological formulations, veterinary anesthetics, and advanced transdermal delivery systems where standard PABA esters fail to provide the necessary balance of processability and tissue penetration [1].

Procurement teams often attempt to substitute risocaine with benzocaine (ethyl 4-aminobenzoate) due to its lower cost and widespread availability, or with butamben (butyl 4-aminobenzoate) for extended action. However, generic substitution frequently compromises formulation stability and clinical efficacy . Benzocaine possesses a significantly lower partition coefficient, which limits its stratum corneum penetration and tissue uptake in topical applications, while also requiring higher temperatures for melt-phase compounding [1]. Conversely, butamben is highly hydrophobic, which can lead to precipitation or phase separation in mixed aqueous-lipid emulsion bases . Risocaine occupies a precise physicochemical middle ground, ensuring high tissue partitioning without the formulation instability associated with extreme hydrophobicity [1].

Thermal Processability: Lower Melting Point for Heat-Sensitive Compounding

In the manufacturing of topical emulsions and creams, the thermal stress required to melt active pharmaceutical ingredients (APIs) can degrade co-formulated heat-sensitive compounds. Risocaine exhibits a melting point of approximately 75 °C, which is significantly lower than that of the industry-standard benzocaine (89–92 °C) [1]. This 14–17 °C reduction in thermal processing requirements allows risocaine to be incorporated into lipid phases at lower temperatures, preserving the integrity of volatile or thermally labile excipients during large-scale compounding .

Evidence DimensionMelting Point (°C)
Target Compound Data75 °C
Comparator Or BaselineBenzocaine (89–92 °C)
Quantified Difference14–17 °C lower melting point
ConditionsStandard atmospheric pressure thermal analysis

Enables lower-temperature compounding, reducing thermal degradation risks for co-formulated active ingredients in complex dermatological emulsions.

Balanced Lipophilicity: Improving Penetration and Emulsion Stability

The efficacy of a topical anesthetic is heavily dependent on its lipophilicity, which dictates both skin penetration and vehicle compatibility. Risocaine demonstrates an intermediate LogP of approximately 2.4 to 2.7, positioning it effectively between benzocaine (LogP ~1.9) and butamben (LogP ~3.6). Benzocaine's lower lipophilicity restricts its permeation through the lipid-rich stratum corneum, while butamben's high hydrophobicity complicates its stabilization in aqueous creams [1]. Risocaine's balanced partition coefficient ensures robust lipid solubility for penetration while maintaining sufficient polarity to prevent phase separation in standard emulsion bases.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 2.4 - 2.7
Comparator Or BaselineBenzocaine (LogP ~ 1.9) and Butamben (LogP ~ 3.6)
Quantified DifferenceIntermediate lipophilicity (+0.5 to +0.8 vs Benzocaine)
ConditionsStandard computational and experimental LogP models

Provides the ideal balance between stratum corneum permeability and physical stability in mixed aqueous-lipid formulation bases.

Enhanced Tissue Uptake: Higher Brain-to-Plasma Partitioning

For localized anesthetics, the ability to partition effectively into target tissues is a critical performance metric. In vivo steady-state pharmacokinetic models evaluating the brain-to-plasma partition coefficient (Kp) demonstrate that tissue uptake increases with the alkyl chain length of PABA esters . Risocaine (propyl ester) achieves a Kp value of 2.7, which is approximately 42% higher than that of benzocaine (Kp = 1.9) and significantly higher than the baseline procaine (Kp = 1.1) . This quantitative advantage in tissue partitioning means that risocaine can achieve higher localized concentrations at the site of action compared to its ethyl ester counterpart [1].

Evidence DimensionBrain-to-Plasma Partition Coefficient (Kp)
Target Compound DataKp = 2.7
Comparator Or BaselineBenzocaine (Kp = 1.9) and Procaine (Kp = 1.1)
Quantified Difference42% higher tissue uptake than benzocaine
ConditionsIn vivo steady-state plasma concentrations (1-15 microM)

Drives superior tissue penetration and localized active delivery, allowing formulators to achieve target efficacy at potentially lower API concentrations.

Low-Temperature Compounded Dermatological Emulsions

Because risocaine melts at 75 °C—significantly lower than benzocaine—it serves as a highly practical PABA ester for complex topical creams and ointments that co-formulate heat-sensitive ingredients such as peptides, specialized vitamins, or volatile permeation enhancers [1]. Procurement of risocaine directly improves manufacturability by reducing the thermal energy required during the lipid-phase mixing step .

Balanced Transdermal and Topical Delivery Systems

In transdermal patches or advanced topical gels where active ingredient precipitation is a failure mode, risocaine's intermediate LogP (2.4–2.7) provides a distinct formulation advantage . It avoids the extreme hydrophobicity of butamben, ensuring homogeneous distribution in the vehicle, while penetrating the stratum corneum more effectively than benzocaine [1].

Veterinary and Specialized Local Anesthetics

For veterinary applications or specialized clinical topicals requiring a specific duration of action and high tissue uptake, risocaine offers a 42% higher tissue partitioning coefficient (Kp = 2.7) compared to benzocaine . This makes it a strong candidate for formulations where rapid, deep localized numbing is required without resorting to highly toxic or overly long-acting alternatives[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Prisms

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 Da

Monoisotopic Mass

179.094628657 Da

Heavy Atom Count

13

LogP

2.43 (LogP)
log Kow = 2.43

Appearance

Solid powder

Melting Point

75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5CQ88I59ZI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Therapeutic Uses

Propyl p-aminobenzoate is used as local anesthetic and antipruritic.

Vapor Pressure

8.15X10-4 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

94-12-2

Absorption Distribution and Excretion

Brain uptake of local anesthetics under steady-state plasma condition and/or following intravenous bolus administration was investigated in rats. All ester-type anesthetics examined such as ethyl (Et), propyl (Pr), butyl (Bu) esters of p-aminobenzoic acid (PABA), and procaine disappeared rapidly from plasma in a dose-dependent manner. Plasma profiles of these compounds were well explained by a 2-compartment model with a Michaelis-Menten type elimination process from a central compartment. ... Extents of brain uptake (brain-to-plasma partition coefficient, Kp value) of these drugs were det ermined at 3 different steady-state plasma concentrations (1-15 microM). The Kp value of each drug was similar under the three different steady-state plasma concentrations. The Kp value increased in the following order; procaine (1.1) less than PABA-Et (1.9) less than lidocaine (2.2) less than PABA-Pr (2.7) less than PABA-Bu (3.6). A linear relationship was observed between the Kp value and the logarithmic value of the partition coefficient obtained in n-heptane/water or n-octanol/water partition system.

Metabolism Metabolites

Orally or sc administered PABA esters are rapidly hydrolyzed by mammalian system to the alcohol and the free acid. /PABA esters/

Wikipedia

Risocaine

General Manufacturing Information

The relations between chemical structures, physicochemical properties, chemical reactivity and local anesthetic activity in the iso anesthesin series was studied. The duration of action of propesin was 14 min in rabbits.
Some local anesthetics.../are/ poorly soluble in water and...too slowly absorbed to be toxic. They can be applied directly to wounds and ulcerated surfaces where they remain localized for long periods of time... The most important members...are benzocaine, USP (...anesthesin)... /anesthesin/
Synthesis and properties: Buchi et al, Arzneimittel-Forsch, 18: 791 (1968). Alternate prepn: Kadaba et al, J Pharm Sci, 58 1422 (1969).

Interactions

During intubation for respiratory distress, 28-yr-old white man was administered cetacaine (benzocaine, butyl aminobenzoate butamben, and tetracaine) spray & benzocaine ointment. 90 min later, patient was cyanotic despite ventilation and methemoglobin content was 29% of total hemoglobin. /Butyl aminobenzoate butamben/

Dates

Last modified: 08-15-2023

Topical drug delivery from thin applications: theoretical predictions and experimental results

W Addicks, N Weiner, G Flynn, R Curl, E Topp
PMID: 2281035   DOI: 10.1023/a:1015995217820

Abstract

Stainless-steel templates of various thicknesses (75, 200, 800, and 1600 microns) were used to apply propylene glycol/water gels containing methyl or propyl p-aminobenzoates to silicone rubber membranes, and drug delivery was studied with the use of the Bronaugh diffusion cell under conditions in which the drug was initially in thermodynamic equilibrium with respect to the application and membrane. Theoretical diffusion profiles were generated with the use of a model which assumes that diffusional gradients exist within the application. To use the model equation, previously derived for the initial condition in which the drug is in thermodynamic equilibrium with respect to the application and membrane, drug diffusivity in both the application and the membrane and the drug's membrane/vehicle partition coefficient were independently determined. In general, agreement between experimental and theoretical results was within 25%.


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